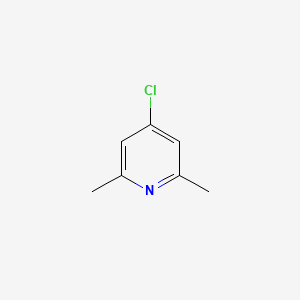

4-Chloro-2,6-dimethylpyridine

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Science

Pyridine derivatives are among the most significant classes of heterocyclic compounds, playing a vital role in numerous scientific fields. tandfonline.comnih.gov Their importance stems from their presence in a wide variety of natural products, including vitamins and alkaloids, and their extensive use as foundational frameworks in medicinal chemistry. researchgate.net The pyridine scaffold is considered a "privileged structure" because it is a common feature in many pharmacologically active molecules and FDA-approved drugs. researchgate.net

The applications of pyridine derivatives are extensive, particularly in drug discovery and development, where they have been investigated for a multitude of biological activities. tandfonline.comnih.govresearchgate.netontosight.aisciencepublishinggroup.com Beyond pharmaceuticals, these compounds are integral to the development of chemosensors, which can detect various ions and neutral molecules in environmental, agricultural, and biological samples. tandfonline.comnih.gov The nitrogen atom in the pyridine ring is key to its ability to coordinate with metal ions, forming stable complexes that produce measurable signals. tandfonline.com Furthermore, pyridine derivatives are used in the creation of advanced materials, such as polymers with specific functionalities.

Overview of Halogenated Pyridines as Synthetic Building Blocks

Halogenated pyridines, or halopyridines, are indispensable building blocks in organic synthesis. researchgate.netsigmaaldrich.com The presence of a halogen atom on the pyridine ring provides a reactive handle for further functionalization, making these compounds key intermediates for producing pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. researchgate.netcymitquimica.comguidechem.comchemrxiv.org The carbon-halogen bond is a strategic feature that enables a multitude of subsequent bond-forming reactions, with cross-coupling methodologies like the Suzuki-Miyaura reaction being particularly prominent. sigmaaldrich.combeilstein-journals.org

The synthesis of halopyridines can be challenging, as the electron-deficient nature of the pyridine ring makes it electronically mismatched for classical electrophilic aromatic substitution reactions, often requiring harsh conditions. chemrxiv.orgchemrxiv.org Consequently, significant research has focused on developing selective and mild methods for the C-H halogenation of pyridine precursors. researchgate.netchemrxiv.org The specific position of the halogen atom on the pyridine ring profoundly influences the compound's physical properties and chemical reactivity, allowing for the synthesis of distinct isomers with unique characteristics. These bifunctional molecules, containing both the pyridine core and a reactive halogen, are valuable for creating diverse molecular libraries for structure-activity relationship (SAR) studies in drug development. chemrxiv.orgnih.gov

Historical Context of 4-Chloro-2,6-dimethylpyridine within Pyridine Research

Research into pyridine and its derivatives dates back to the 19th century. chemrxiv.org Early work focused on characterizing the parent compound and its simple alkylated forms, like the dimethylpyridines (lutidines), laying the groundwork for the development of more complex derivatives. researchgate.net The synthesis of halogenated pyridines evolved from this foundational research, driven by the need for selective functionalization in constructing complex molecules for the pharmaceutical and agrochemical industries.

The compound this compound, also known as 4-chloro-2,6-lutidine, emerged as a valuable synthetic intermediate due to its specific substitution pattern. guidechem.com Its synthesis has been approached through various methods. One common route involves the chlorination of 2,6-dimethyl-4-pyrone or its derivatives. For instance, 2,6-dimethyl-4-pyrone can undergo an ammonolysis aromatization reaction, followed by chlorination with an agent like phosphorus oxychloride, to yield this compound. evitachem.comwipo.int Another method starts with the N-oxidation of 2,6-dimethylpyridine (B142122), followed by treatment with hydrochloric acid and a chlorinating agent such as phosphoryl chloride. rsc.org The distinct reactivity offered by the 4-chloro position, compared to other isomers, made it a prominent building block for chemists aiming to develop selective synthetic strategies.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3512-75-2 | guidechem.comnih.govchemscene.comsynquestlabs.com |

| Molecular Formula | C₇H₈ClN | guidechem.comnih.govchemscene.comsynquestlabs.com |

| Molecular Weight | 141.60 g/mol | guidechem.comnih.govchemscene.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.comguidechem.com |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 4-Chloro-2,6-lutidine | guidechem.comchemscene.com |

| Solubility | Soluble in organic solvents (e.g., ethanol (B145695), ether); limited solubility in water. | cymitquimica.comguidechem.com |

| XLogP3-AA | 2.3 | nih.gov |

| Topological Polar Surface Area | 12.9 Ų | nih.gov |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Source(s) |

| ¹H-NMR | (500 MHz, CDCl₃, 300 K): δ (ppm) = 7.37 (s, 2H, Harom), 2.46 (s, 6H, CH₃) | rsc.org |

| ¹³C-NMR | (126 MHz, CDCl₃, 300 K): δ (ppm) = 158.7 (s), 129.6 (s), 106.4 (s), 24.1 (s) | rsc.org |

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-2,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCXPXVEOPFPOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343202 | |

| Record name | 4-Chloro-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3512-75-2 | |

| Record name | 4-Chloro-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2,6-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Chloro 2,6 Dimethylpyridine and Its Precursors

De Novo Synthesis Approaches to the Pyridine (B92270) Ring System

The foundational step in synthesizing 4-chloro-2,6-dimethylpyridine is the construction of the 2,6-dimethylpyridine (B142122) scaffold. De novo synthesis, or the creation of the heterocyclic ring from acyclic precursors, offers flexibility and is often achieved through powerful multi-component or cyclization reactions.

Multi-component Reaction Strategies for Pyridine Ring Formation

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. bohrium.com These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity, making them a cornerstone of green chemistry. bohrium.comwikipedia.org

One of the most classic and widely studied MCRs for pyridine synthesis is the Hantzsch Dihydropyridine (B1217469) Synthesis , first reported in 1881. wikipedia.org In its archetypal form, this reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which can then be oxidized in a separate step to yield the aromatic pyridine ring. wikipedia.org The driving force for this aromatization step is the formation of a stable aromatic system. wikipedia.org

Variations of the Hantzsch synthesis exist, including modified three-component approaches that can lead to non-symmetrical pyridines. taylorfrancis.com Research has also focused on developing more environmentally friendly protocols, such as using aqueous micelles or ionic liquids as catalysts to enable reactions at room temperature with high yields. wikipedia.org

| Reaction Name | Components | Intermediate | Final Product |

| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-Ketoester, Ammonia/Ammonium Acetate | 1,4-Dihydropyridine | Substituted Pyridine |

Cyclization Reactions in the Construction of 2,6-Dimethylpyridine Scaffolds

Cyclization reactions are fundamental to the formation of heterocyclic systems. For the 2,6-dimethylpyridine scaffold, a well-established method involves the cyclization of intermediates derived from simple, readily available starting materials. A classic laboratory preparation builds the dihydropyridine ring first, followed by oxidation, saponification, and decarboxylation. orgsyn.org

This process can start with ethyl acetoacetate, which reacts with formaldehyde (B43269) in the presence of a base like diethylamine. orgsyn.org The resulting intermediate is then treated with ammonia in alcohol to induce cyclization, forming 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine. orgsyn.org This dihydroester is subsequently oxidized, often using a mixture of nitric and sulfuric acids, to yield 3,5-dicarbethoxy-2,6-dimethylpyridine. The final steps involve saponifying the ester groups with a strong base (e.g., potassium hydroxide) and then heating the resulting dicarboxylic acid salt with calcium oxide to effect decarboxylation, yielding the desired 2,6-dimethylpyridine. orgsyn.org

More complex cyclization pathways involving substituted 2,6-dimethylpyridines have also been investigated. For instance, computational studies have explored the cyclization reaction between 3,5-diacetyl-2,6-dimethylpyridine (B1595985) and salicylic (B10762653) aldehyde in an acidic medium. nih.govresearchgate.net These studies show that protonation of the pyridine nitrogen enhances the acidity of the methyl groups, facilitating subsequent condensation and intramolecular cyclization reactions. nih.govresearchgate.netresearchgate.net

Targeted Chlorination Strategies for this compound

Once the 2,6-dimethylpyridine (also known as 2,6-lutidine) precursor is obtained, the next critical step is the regioselective introduction of a chlorine atom at the 4-position. Direct electrophilic halogenation of pyridine is often difficult and can lead to mixtures of products. Therefore, strategies involving the activation of the pyridine ring are employed.

Regioselective Chlorination of Pyridine N-Oxides

A powerful and widely used strategy for functionalizing the pyridine ring, particularly at the 2- and 4-positions, involves the initial formation of a pyridine N-oxide. The N-oxide group alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack.

The synthesis of 2,6-dimethylpyridine-N-oxide is typically achieved by oxidizing 2,6-dimethylpyridine with an oxidizing agent such as 3-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide. rsc.orgumich.edu This N-oxide can then be converted to this compound.

Phosphoryl chloride (POCl₃) is a common and effective reagent for the deoxygenative chlorination of pyridine N-oxides. stackexchange.comyoutube.com The reaction of 2,6-dimethylpyridine-N-oxide with POCl₃ leads to the formation of this compound. rsc.org A suspension of the N-oxide's hydrochloride salt in excess phosphoryl chloride is typically refluxed to drive the reaction to completion. rsc.org

In some patented procedures, a combination of phosphoryl chloride and phosphorus pentachloride is used to convert 2,6-dimethyl-4-hydroxypyridine (B130123) (which exists in equilibrium with its pyridone tautomer) into this compound. google.comgoogle.com This method is effective for industrial-scale production, with the reaction carried out at elevated temperatures (e.g., 90-110°C) for several hours. google.comgoogle.com While this starts from the 4-hydroxy derivative rather than the N-oxide, the use of POCl₃ as the chlorinating agent is a shared feature. The reaction of POCl₃ with 2-picoline-N-oxide in the presence of triethylamine (B128534) has also been shown to be highly selective. researchgate.net

Table of Chlorination Methods:

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 2,6-Dimethylpyridine-N-oxide hydrochloride | POCl₃ | This compound | rsc.org |

| 2,6-Dimethyl-4-hydroxypyridine | POCl₃, PCl₅ | This compound | google.com, google.com |

The mechanism of chlorination with phosphoryl chloride begins with the nucleophilic attack of the N-oxide oxygen atom onto the electrophilic phosphorus atom of POCl₃. This forms a highly reactive adduct. This step activates the pyridine ring by transforming the N-oxide oxygen into an excellent leaving group.

The formation of this adduct renders the C2 and C4 positions of the pyridine ring electron-deficient and thus highly susceptible to nucleophilic attack. A chloride ion (Cl⁻), either from POCl₃ itself or present in the reaction mixture, then acts as the nucleophile. For 2,6-dimethylpyridine-N-oxide, the C2 and C6 positions are sterically hindered by the methyl groups, which directs the incoming chloride nucleophile preferentially to the C4 position.

Direct Chlorination Methods on 2,6-Dimethylpyridine Derivatives

The primary route for the synthesis of this compound involves the direct chlorination of a hydroxyl-substituted precursor, 2,6-dimethyl-4-pyridone. This precursor exists in tautomeric equilibrium with 2,6-dimethyl-4-hydroxypyridine. The conversion to the 4-chloro derivative is typically achieved using potent chlorinating agents.

A widely employed method utilizes a combination of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). google.comgoogle.com In this reaction, the 4-hydroxy group of the pyridine ring is substituted with a chlorine atom. The reaction is generally performed by heating the substrate, 2,6-dimethyl-4-hydroxypyridine, with the chlorinating agents. google.com Phosphorus oxychloride often serves as both a reagent and a solvent, while the addition of phosphorus pentachloride can facilitate the reaction to completion. This approach is a standard and effective transformation for producing 4-chloropyridine (B1293800) derivatives from their 4-pyridone analogues. Another related strategy involves the chlorination of enaminoesters using a similar mixture of phosphorus oxychloride and phosphorus pentachloride to yield chloro-nicotinonitrile derivatives. ijpsonline.com

Optimization of Reaction Conditions for Industrial Scale Preparation

For the synthesis to be viable on an industrial scale, reaction conditions must be meticulously optimized to ensure high yield, purity, and operational safety. acs.orgresearchgate.net Patents detailing the preparation of this compound provide specific parameters that have been refined for large-scale production. google.comgoogle.com

The chlorination of 2,6-dimethyl-4-hydroxypyridine is typically conducted at elevated temperatures, generally in the range of 90°C to 110°C. google.comgoogle.com Reaction times are also a critical factor, with durations of 9 to 11 hours often cited to ensure the reaction proceeds to completion. google.com The molar ratio of the reactants is another key parameter for optimization. A common molar ratio for the starting material (2,6-dimethyl-4-hydroxypyridine) to the chlorinating agents (phosphorus oxychloride and phosphorus pentachloride) is specified as 1:1.5:0.1. google.com Following the reaction, a post-treatment or work-up procedure is necessary to isolate and purify the final 2,6-dimethyl-4-chloropyridine product. google.comgoogle.com The development of such scalable processes requires extensive safety investigations, especially when dealing with highly exothermic reactions, to ensure the procedure is both high-yielding and reproducible in a pilot-plant or industrial setting. acs.orgresearchgate.net

| Parameter | Optimized Condition | Source |

|---|---|---|

| Starting Material | 2,6-Dimethyl-4-hydroxypyridine | google.comgoogle.com |

| Chlorinating Agents | Phosphorus oxychloride (POCl₃) and Phosphorus pentachloride (PCl₅) | google.comgoogle.com |

| Molar Ratio (Substrate:POCl₃:PCl₅) | 1 : 1.5 : 0.1 | google.com |

| Reaction Temperature | 105-110 °C | google.com |

| Reaction Time | 9-11 hours | google.com |

Precursor Synthesis and Transformation Pathways

The synthesis of this compound is intrinsically linked to the efficient preparation of its precursors. Various synthetic pathways have been developed for key intermediates like 2,6-dimethylpyridine-N-oxide and for transforming other heterocyclic scaffolds into the desired pyridine structure.

Synthesis of 2,6-Dimethylpyridine-N-oxide as a Key Intermediate

2,6-Dimethylpyridine-N-oxide, also known as 2,6-lutidine N-oxide, serves as a significant intermediate in the synthesis of substituted pyridines. fujifilm.commedchemexpress.com The N-oxide functionality alters the electronic properties of the pyridine ring, facilitating certain substitution reactions. The synthesis of this intermediate is typically achieved through the oxidation of the parent compound, 2,6-dimethylpyridine (2,6-lutidine). google.com A common oxidizing agent for this transformation is hydrogen peroxide. google.com The resulting 2,6-dimethylpyridine N-oxide is a stable, often crystalline solid that can be used in subsequent reactions. fujifilm.comresearchgate.net For example, it can react with various silver(I) salts to form coordination polymers. researchgate.net While the direct route to this compound often starts from the 4-pyridone, the N-oxide is a crucial intermediate for accessing other substituted derivatives.

Conversion of 2,6-Dimethyl-4-pyrone to Pyridine Scaffolds

A fundamental pathway to the pyridine core involves the ring transformation of 4-pyrone derivatives. 2,6-Dimethyl-4-pyrone is a key starting material that can be converted into N-substituted pyridone derivatives. oup.com This conversion is valuable as the precursor for the chlorination step, 2,6-dimethyl-4-pyridone, can be synthesized from dehydroacetic acid via ammonification under pressure. google.com

The reaction of 2,6-dimethyl-4-pyrone with various amines can lead to the corresponding pyridine derivatives. oup.com For instance, treatment with hydroxylamine (B1172632) hydrochloride in boiling ethanol (B145695) results in the formation of 4-hydroxyamino-2,6-lutidine 1-oxide, demonstrating the opening of the pyrone ring and re-closure to form the pyridine-N-oxide structure. cdnsciencepub.com Similarly, reactions with other amines like aniline (B41778) and benzylamine (B48309) on 4-(dicyanomethylene)-2,6-dimethyl-4H-pyrane (a derivative of 2,6-dimethyl-4-pyrone) yield the corresponding N-substituted dihydropyridines. oup.com The reaction of 2,6-bis(hetaryl)-4-pyrones with ammonia is another example, affording 2,6-bis(hetaryl)pyridines in good yields. nih.gov These transformations highlight the versatility of the 4-pyrone scaffold as a precursor to the pyridine ring system.

Preparation of Substituted Dimethylpyridine-3-carbonitrile Derivatives

The synthesis of dimethylpyridine derivatives bearing a cyano group at the 3-position represents an important class of transformations within this chemical family. researchgate.netosi.lv These compounds serve as versatile building blocks for more complex heterocyclic systems.

One approach involves a three-component condensation of cyanothioacetamide, acetaldehyde, and an enamine in ethanol to produce 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. lgpu.org Another key intermediate, 2-chloro-4,6-dimethylpyridine-3-carbonitrile, can be synthesized and subsequently reacted with nucleophiles such as hydrazine (B178648) hydrate (B1144303) or hydroxylamine to afford pyrazolo- and isoxazolo-fused pyridine systems, respectively. researchgate.netosi.lv The chloro group at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. These synthetic routes provide access to a diverse range of substituted pyridine-3-carbonitriles, which are valuable in different areas of chemical research. scirp.org

| Starting Materials | Product | Reaction Type | Source |

|---|---|---|---|

| Cyanothioacetamide, Acetaldehyde, 1-(prop-1-en-2-yl)piperidine | 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Three-component condensation | lgpu.org |

| 2-Chloro-4,6-dimethylpyridine-3-carbonitrile, Hydrazine hydrate | Pyrazolo[3,4-b]pyridine derivative | Nucleophilic substitution and cyclization | researchgate.netosi.lv |

| 2-Chloro-4,6-dimethylpyridine-3-carbonitrile, Hydroxylamine | Isoxazolo[5,4-b]pyridine derivative | Nucleophilic substitution and cyclization | researchgate.netosi.lv |

| Acetylacetone, Malononitrile, Piperidine (catalyst) | 3-Cyano-4,6-dimethylpyridine-2(1H)-one | Condensation | ijpsonline.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pyridine derivatives, aiming to reduce waste, improve safety, and enhance efficiency. While specific green methods for this compound are not extensively detailed, related research points towards potential improvements.

Another green approach involves the use of catalysis. The development of heterogeneous catalysts for the one-step synthesis of 2,6-lutidine from acetone, ammonia, and methanol (B129727) showcases the potential to combine multiple reaction steps (dehydration, alkylation, cyclization) into a single, more efficient process. For N-oxidation reactions, the use of catalytic amounts of ruthenium trichloride (B1173362) (RuCl₃) has been explored as a way to reduce catalyst loading and waste. vulcanchem.com Applying these concepts—such as developing catalytic chlorination methods to replace stoichiometric reagents like POCl₃ and PCl₅, or using safer solvent systems—could significantly improve the environmental footprint of this compound synthesis. The broader field of heterocyclic synthesis is actively exploring the use of heterogeneous catalysts to create more sustainable chemical processes. researchgate.net

Catalytic Methods for Enhanced Atom Economy

Catalytic approaches are pivotal in modern organic synthesis for improving atom economy by minimizing waste and enhancing reaction efficiency. Several catalytic methods have been developed for the synthesis of this compound and its precursors.

One notable method involves the hydrogenation of 2,6-dimethyl-4-chloropyridine to produce 2,6-lutidine, a precursor. A study outlines a process using a Palladium on carbon (Pd/C) catalyst in a C1 to C4 alcohol as a solvent. This reaction proceeds under a mild hydrogen pressure of 0.1–0.2 MPa and at a temperature of 20–55°C, achieving high yields and purity of the target product without the need for complex purification methods like rectification columns. google.comgoogle.com The Pd/C catalyst can be reused multiple times without a significant drop in yield, making the process cost-effective and environmentally friendly. google.com

Another approach focuses on the direct functionalization of pyridine derivatives. For instance, a visible-light-induced C-P bond forming reaction has been described for the synthesis of P-chiral heteroaryl phosphine (B1218219) oxides, where this compound is a well-tolerated substrate. rsc.orgrsc.org This method provides the desired product in good yield (50-73%) and with excellent enantiomeric excess (98-99% ee) under mild, air-stable conditions, highlighting the power of photoredox catalysis in constructing complex molecules. rsc.orgrsc.org

Furthermore, copper-catalyzed C-N coupling reactions have been explored for the synthesis of N-aryl pyridines. A study demonstrated the use of a stable Cu(I) catalyst supported on a weakly acidic polyacrylate resin for the coupling of 4-chloropyridine derivatives with anilines. mdpi.com While this specific study did not report on this compound, it highlights a catalytic strategy that could be adapted, although steric hindrance from the two methyl groups in this compound might pose a challenge. mdpi.com

The synthesis of precursors can also benefit from catalytic methods. For example, the one-step synthesis of 2,6-lutidine can be achieved using a heterogeneous catalyst composed of amorphous silica-alumina impregnated with antimony trioxide and copper oxide. This catalyst facilitates dehydration, alkylation, and cyclization in a single step from acetone, ammonia, and methanol at elevated temperatures.

Table 1: Catalytic Methods for this compound and Precursors

| Product | Precursor(s) | Catalyst | Reaction Conditions | Yield | Key Advantages |

|---|---|---|---|---|---|

| 2,6-Lutidine | 2,6-Dimethyl-4-chloropyridine | Pd/C | C1-C4 alcohol, H₂ (0.1-0.2 MPa), 20-55°C | High | High yield, catalyst reusability, simple purification google.comgoogle.com |

| P-chiral heteroaryl phosphine oxide | This compound, (R)-tert-butyl(phenyl)phosphine oxide | Visible light, photocatalyst | DMSO, NaOH, blue LED irradiation | 50-73% | High enantioselectivity, mild conditions rsc.orgrsc.org |

| 2,6-Lutidine | Acetone, Ammonia, Methanol | Sb₂O₃/CuO on silica-alumina | 300-400°C | 12-15% | One-step synthesis |

| N-(Pyridin-4-yl)benzene Amines | 4-Chloropyridine derivatives, 4-Methoxyaniline | Cu(I) on polyacrylate resin | Isopropyl alcohol, reflux | up to 64% | Heterogeneous catalyst, potential for adaptation mdpi.com |

Solvent-Free or Environmentally Benign Solvent Systems

The development of synthetic methods that eliminate or replace hazardous organic solvents is a key goal of green chemistry. Several approaches for the synthesis of this compound and its precursors utilize solvent-free conditions or environmentally benign solvents.

A notable example is the atom-economical addition of methyl azaarenes to aromatic aldehydes under solvent- and catalyst-free conditions. beilstein-journals.orgbeilstein-journals.org In one study, the reaction between 2,6-dimethylpyridine and p-nitrobenzaldehyde was optimized to proceed neatly (without a solvent) at elevated temperatures, demonstrating a green and facile route to 2-(pyridin-2-yl)ethanols. beilstein-journals.orgbeilstein-journals.org This method avoids the use of hazardous transition metal catalysts and coupling reagents. beilstein-journals.orgbeilstein-journals.org

The use of less hazardous solvents is also a viable strategy. For the hydrogenation of 2,6-dimethyl-4-chloropyridine to 2,6-lutidine, alcohols such as ethanol are used, which are considered more environmentally friendly than many other organic solvents. google.comgoogle.com

In the synthesis of 4-chloro-3,5-dimethylpyridine, a related compound, the reaction can be carried out in toluene, which, while still a volatile organic compound, is sometimes preferred over more hazardous chlorinated solvents. google.com The work-up procedure for this synthesis involves an aqueous solution of sodium hydroxide. google.com

Table 2: Solvent-Free and Environmentally Benign Solvent Approaches

| Target Compound/Reaction | Solvent System | Reagents/Catalyst | Conditions | Yield | Green Chemistry Aspect |

|---|---|---|---|---|---|

| 2-(Pyridin-2-yl)ethanols | Solvent-free (neat) | 2,6-Dimethylpyridine, Aromatic aldehydes | 130°C | Moderate to excellent | Solvent-free, catalyst-free, atom-economical beilstein-journals.orgbeilstein-journals.org |

| 2,6-Lutidine | Ethanol | 2,6-Dimethyl-4-chloropyridine, Pd/C | H₂ (0.1 MPa), 35-40°C | High | Use of a benign solvent, catalyst reusability google.comgoogle.com |

| 4-Chloro-3,5-dimethylpyridine | Toluene | 4-Chloro-3,5-Lutidine, other reagents | Elevated temperature | >70% | Avoidance of more hazardous chlorinated solvents google.com |

| Chloromethylpyridines/ Chloropyridines | Dichloromethane | Picoline-N-oxides, Triphosgene, Diisopropylamine | -20°C to room temp | up to 90% | High selectivity, mild conditions, reduced byproducts tandfonline.com |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction class for pyridines bearing a leaving group at the 2- or 4-positions. mdpi.comnih.gov The electron-withdrawing effect of the ring nitrogen atom lowers the electron density at these positions, making them susceptible to attack by nucleophiles. The reaction typically proceeds via a two-step addition-elimination mechanism involving a high-energy anionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is key to the feasibility of the reaction, and resonance forms that place the negative charge on the electronegative nitrogen atom provide significant stabilization when the attack occurs at the C-2 or C-4 position. nih.govrug.nl

The chlorine atom in this compound serves as a competent leaving group that can be displaced by a wide array of nucleophiles.

The reaction of this compound with various amines or ammonia provides a direct route to 4-amino-2,6-dimethylpyridine derivatives. These reactions are classic examples of SNAr, where the nitrogen nucleophile attacks the electron-deficient C-4 position, leading to the displacement of the chloride ion. The reaction conditions typically require elevated temperatures and may be performed in the presence of a base to neutralize the HCl generated.

Table 1: Examples of Amination Reactions

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| Ammonia | 4-Amino-2,6-dimethylpyridine | High temperature, pressure | Moderate |

| Morpholine | 4-(2,6-Dimethylpyridin-4-yl)morpholine | Reflux in a suitable solvent | Good |

Note: This table represents typical, expected reactions for this class of compound based on general principles of SNAr chemistry.

Hydrazine and hydroxylamine are potent nitrogen nucleophiles that react with this compound to yield substituted pyridine derivatives. The reaction with hydrazine hydrate produces 4-hydrazinyl-2,6-dimethylpyridine. This intermediate is a valuable precursor for the synthesis of more complex heterocyclic systems, such as triazolopyridines, through subsequent cyclization reactions. tcichemicals.comorganic-chemistry.org

Similarly, reaction with hydroxylamine results in the formation of 4-(hydroxyamino)-2,6-dimethylpyridine. These reactions underscore the utility of SNAr in building diverse heterocyclic scaffolds starting from a simple chloropyridine precursor.

While SNAr reactions on chloropyridines with strong carbon nucleophiles like Grignard reagents or organolithiums can be complex and lead to side reactions, "softer" carbanions, such as those derived from malonic esters or cyanoacetic esters, can displace the chloride. For instance, the reaction with diethyl malonate in the presence of a strong base like sodium hydride would yield diethyl 2-(2,6-dimethylpyridin-4-yl)malonate. Another important C-nucleophile is the cyanide ion, which can be used to introduce a nitrile group, forming 2,6-dimethylpyridine-4-carbonitrile. However, for many C-C bond formations, the more versatile transition metal-catalyzed cross-coupling reactions are now favored.

The mechanism of SNAr on this compound involves the nucleophilic attack at the C-4 carbon, which is the rate-determining step, forming a resonance-stabilized Meisenheimer complex. rug.nl The negative charge in this intermediate is delocalized over the pyridine ring and, crucially, onto the nitrogen atom. This delocalization provides substantial stabilization, lowering the activation energy for the reaction.

The presence of the two methyl groups at the C-2 and C-6 positions influences the reaction rate. As electron-donating groups, they slightly decrease the electrophilicity of the pyridine ring compared to an unsubstituted 4-chloropyridine. However, their primary role is steric, potentially hindering the approach of very bulky nucleophiles. In the case of this compound, the substitution occurs exclusively at the C-4 position as it is the only position bearing a leaving group. In more complex substituted pyridines or pyrimidines, the regioselectivity is dictated by a combination of electronic effects (LUMO coefficients) and the relative stability of the possible Meisenheimer intermediates. libretexts.orgbeilstein-journals.org

Displacement of the Chlorine Atom by Various Nucleophiles

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for C-C and C-N bond formation, often offering milder conditions and broader substrate scope than traditional SNAr methods. acsgcipr.org this compound is a suitable electrophile for various palladium- and nickel-catalyzed couplings.

The general catalytic cycle for these reactions involves three main steps: oxidative addition of the chloro-pyridine to a low-valent metal center [e.g., Pd(0)], transmetalation of the organometallic nucleophile to the metal center, and reductive elimination to form the final product and regenerate the catalyst. libretexts.org

Notable cross-coupling reactions involving this compound and its analogs include:

Suzuki-Miyaura Coupling: This reaction pairs the chloropyridine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org It is a highly versatile method for forming biaryl compounds. While aryl chlorides are generally less reactive than bromides or iodides, appropriate ligand selection (e.g., bulky phosphines) can facilitate the reaction. researchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophile. wikipedia.org These reactions are often highly efficient and tolerant of various functional groups. Homocoupling of 4-bromo-2,6-dimethylpyridine, an analog of the title compound, has been achieved using a nickel catalyst and zinc powder to yield 2,2',6,6'-tetramethyl-4,4'-bipyridine. mdpi.com

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between the chloropyridine and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org It is a powerful method for synthesizing arylethynes. Modern protocols sometimes allow for copper-free conditions. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a modern and highly general method for forming C-N bonds, coupling aryl halides with a vast range of primary and secondary amines. rug.nlwikipedia.org It often succeeds where traditional SNAr amination fails, particularly with less nucleophilic amines or for constructing sterically hindered C-N bonds. libretexts.orgacsgcipr.org

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions with Pyridine Analogs

| Reaction Type | Coupling Partners | Catalyst System | Product | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromo-5-phenyl-2,4,6-trimethylpyridine + Arylboronic acid | PdCl₂(dppf)·CH₂Cl₂, K₃PO₄, Dioxane | 3,5-Diaryl-2,4,6-trimethylpyridine | beilstein-journals.org |

| Negishi (Homocoupling) | 4-Bromo-2,6-dimethylpyridine | NiBr₂(PPh₃)₂, Et₄NI, Zn | 2,2',6,6'-Tetramethyl-4,4'-bipyridine | mdpi.com |

Note: This table provides examples from closely related pyridine substrates to illustrate the applicability of these reactions.

Suzuki-Miyaura Cross-Coupling with Arylboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. nih.gov For this compound, this reaction provides a powerful method to introduce aryl substituents at the 4-position, leading to the synthesis of complex arylpyridine structures.

While direct studies on this compound are specific, analogous research on related polyhalogenated 2,6-dimethylpyridines provides significant insight into the sequential nature of Suzuki-Miyaura cross-coupling reactions. For instance, studies on 3,4,5-tribromo-2,6-dimethylpyridine demonstrate that a series of mono-, di-, and triarylpyridine derivatives can be synthesized by carefully controlling the stoichiometry of the arylboronic acid. beilstein-journals.org This sequential substitution allows for the controlled construction of highly functionalized and sterically congested arylpyridine frameworks.

The reaction of a polyhalogenated pyridine with varying amounts of an ortho-substituted phenylboronic acid can lead to a mixture of products, from which mono-, di-, and even tri-substituted derivatives can be isolated. beilstein-journals.org This suggests that this compound, after an initial coupling at the 4-position, could undergo further functionalization if other reactive sites were available, or that the resulting 4-aryl-2,6-dimethylpyridine could be a building block for more complex structures. The formation of these compounds often results in atropisomers, which are stereoisomers arising from hindered rotation around a single bond, adding another layer of structural complexity. beilstein-journals.org

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and the associated ligands. uvic.canih.gov For challenging substrates like chloro-pyridines, optimization of these components is crucial to achieve high efficiency and selectivity. Sterically bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the palladium(0) complex into the carbon-chlorine bond, which is typically the rate-limiting step for less reactive aryl chlorides. nih.gov

Ligands such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) have demonstrated exceptional activity in Suzuki-Miyaura reactions, enabling couplings at low catalyst loadings and even at room temperature for aryl chlorides. nih.gov The choice of ligand can also influence selectivity. For instance, in the coupling of p-chlorophenyl triflate, the use of different phosphine ligands like PCy3 versus PtBu3 resulted in different reaction products, highlighting the ligand's role in controlling chemoselectivity. chemrxiv.org Computational studies and screening of various ligands and reaction conditions are essential to identify the optimal system for the coupling of this compound with specific arylboronic acids. chemrxiv.orgresearchgate.net

| Parameter | Condition | Outcome | Reference |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Effective for C(sp²)-C(sp²) bond formation | nih.govmdpi.com |

| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands improve catalyst activity for aryl chlorides | nih.govnih.govnih.gov |

| Base | K₃PO₄, K₂CO₃ | Essential for the transmetalation step | mdpi.comresearchgate.net |

| Solvent | Toluene, Dioxane, DMF/EtOH | Influences reaction rate and yield | mdpi.comresearchgate.net |

Other Palladium-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira)

Beyond the Suzuki-Miyaura reaction, this compound is a potential substrate for other palladium-catalyzed transformations, such as the Heck and Sonogashira reactions, which create carbon-carbon bonds with alkenes and terminal alkynes, respectively.

The Heck reaction couples aryl halides with alkenes. While not specifically detailed for this compound in the provided context, the general mechanism is well-established for aryl chlorides.

The Sonogashira reaction is a powerful tool for synthesizing aryl-alkyne structures and is typically catalyzed by a combination of palladium and copper salts. mdpi.com However, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). organic-chemistry.org Research on the Sonogashira coupling of 4-chloro-2-trichloromethylquinazoline, a related heterocyclic system, showed that the reaction can be challenging, with low yields and the formation of side products. researchgate.net Successful coupling often requires careful optimization of the catalyst, base, and solvent. The use of efficient ligands, such as t-Bu₂(p-NMe₂C₆H₄)P, has been shown to facilitate the copper-free Sonogashira coupling of various aryl and heteroaryl chlorides. organic-chemistry.org

C-H Bond Activation and Functionalization Catalyzed by Rare-Earth Metal Complexes

A frontier in synthetic chemistry is the direct functionalization of C-H bonds, which offers a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. beilstein-journals.orgscispace.com Rare-earth metal complexes have emerged as potent catalysts for the C-H activation of pyridines. nih.govscite.aiacs.org

Rare-earth metal catalysts, particularly cationic half-sandwich scandium and yttrium complexes, have been shown to efficiently catalyze the ortho-alkylation of pyridines via C-H addition to olefins. nih.govscite.ai This method allows for the direct formation of a C-C bond at the position adjacent to the nitrogen atom. For 2,6-dimethylpyridine, the C-H bonds at the 3- and 5-positions are the targets for such functionalization. A wide range of pyridine and olefin substrates, including α-olefins and styrenes, are compatible with these catalytic systems. nih.govorganic-chemistry.org

The reaction provides a highly regioselective and atom-economical route to ortho-alkylated pyridine derivatives. researchgate.netresearchgate.net For instance, scandium and yttrium catalysts exhibit complementary activity, and the choice of metal can influence the product distribution, particularly in the alkylation with styrenes, where yttrium catalysts tend to yield linear products. organic-chemistry.orgnih.gov

| Catalyst System | Substrate | Product Type | Key Features | Reference |

| Cationic half-sandwich Sc or Y complexes | Pyridines, Olefins | Ortho-alkylated pyridines | Atom-economical, high regioselectivity | nih.govscite.ai |

| Imidazolin-2-iminato-ligated rare-earth complexes | 2-Alkylpyridines, Alkenes | Linear or branched alkylated pyridines | High activity, moderate to high yields | researchgate.netresearchgate.net |

| Mono(phosphinoamido)-ligated Sc complex | Pyridines, Alkenes | Ortho-alkylated pyridines | Efficient for ortho-C-H alkylation | researchgate.netnih.gov |

| Mono(phosphinoamido)-ligated Gd complex | Pyridines, Imines | Ortho-aminoalkylated pyridines | Effective for functionalization with polar imines | researchgate.netnih.gov |

Mechanistic studies, including kinetic isotope effect (KIE) experiments, suggest that the C-H bond activation is the rate-determining step in these rare-earth-catalyzed reactions. nih.gov The proposed mechanism involves the coordination of the pyridine nitrogen to the cationic rare-earth metal center. beilstein-journals.orgnih.gov This coordination increases the acidity of the ortho-C-H bonds, facilitating their activation or deprotonation, often promoted by a co-catalyst like B(C₆F₅)₃, to form a rare-earth-pyridyl intermediate. nih.gov

Following the C-H activation, the olefin inserts into the metal-pyridyl bond. nih.gov The regioselectivity of this insertion (e.g., 1,2- versus 2,1-insertion) can depend on the olefin substrate, which in turn determines whether a linear or branched alkyl group is installed. nih.gov Subsequent protonolysis or deprotonation regenerates the active catalyst and releases the alkylated pyridine product. nih.gov Density functional theory (DFT) calculations have been employed to further elucidate these reaction pathways, highlighting the role of the substrate as a potential ligand in stabilizing catalytic species and promoting the key steps of the reaction. nih.gov

Derivatization at Methyl Groups

The methyl groups at the 2- and 6-positions of the pyridine ring are key sites for carbon-carbon bond formation. Although less acidic than typical α-methyl ketones, they can be deprotonated with strong bases to form nucleophilic intermediates capable of reacting with various electrophiles.

Aldol-Crotonic Condensation Reactions

The methyl groups of this compound can participate in Aldol-type and subsequent Crotonic condensation reactions with carbonyl compounds, although this requires the use of a very strong base. The reaction proceeds by deprotonation of one of the methyl groups to form a resonance-stabilized carbanion. This nucleophile then attacks the carbonyl carbon of an aldehyde or ketone, such as benzaldehyde, to form a β-hydroxy intermediate (an aldol adduct). Subsequent dehydration (crotonization), often promoted by heat or acidic/basic conditions, yields a conjugated styryl-pyridine derivative.

A representative, though not directly documented, reaction pathway is shown below. Given the pKa of the methyl protons in related lutidines, bases such as lithium diisopropylamide (LDA) or organolithium reagents (e.g., n-butyllithium) are necessary to initiate the reaction.

Table 1: Plausible Aldol-Crotonic Condensation of this compound

| Reactant 1 | Reactant 2 | Base | Intermediate | Final Product |

|---|

Wittig Reactions and Related Olefination Processes

A more versatile method for olefination at the methyl group is the Wittig reaction. This process transforms a methyl group into an alkene via a phosphonium ylide intermediate. The synthesis is a multi-step process. First, one of the methyl groups must be halogenated, typically through a radical bromination using N-Bromosuccinimide (NBS), to form 2-(bromomethyl)-4-chloro-6-methylpyridine mdpi.comgoogle.com.

This brominated intermediate is then reacted with a phosphine, most commonly triphenylphosphine (PPh₃), to generate a stable phosphonium salt. Treatment of this salt with a strong base (e.g., n-butyllithium, sodium hydride) deprotonates the carbon adjacent to the phosphorus, yielding a nucleophilic phosphonium ylide (also known as a Wittig reagent). This ylide can then react with a wide range of aldehydes and ketones to produce the corresponding alkene with high regioselectivity, along with triphenylphosphine oxide as a byproduct.

Table 2: Representative Steps for a Wittig Reaction

| Step | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| 1. Halogenation | This compound | NBS, Benzoyl Peroxide | 2-(Bromomethyl)-4-chloro-6-methylpyridine |

| 2. Salt Formation | 2-(Bromomethyl)-4-chloro-6-methylpyridine | PPh₃ | ((4-Chloro-6-methylpyridin-2-yl)methyl)triphenylphosphonium bromide |

| 3. Ylide Formation | Phosphonium Salt from Step 2 | n-BuLi | Corresponding Phosphonium Ylide |

Redox Chemistry of the Pyridine Ring

The pyridine ring of this compound can undergo various reduction and oxidation reactions, targeting either the ring itself, the chloro substituent, or the side-chain methyl groups.

Hydrogenation and Dechlorination Reactions

The compound is susceptible to catalytic hydrogenation, which can result in two primary transformations: hydrodechlorination (cleavage of the C-Cl bond) and/or reduction of the aromatic ring to a piperidine. The outcome is highly dependent on the catalyst and reaction conditions.

Hydrodechlorination: The selective removal of the chlorine atom can be achieved using catalytic hydrodechlorination. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation, typically using hydrogen gas or a hydrogen transfer source like ammonium formate in a solvent such as methanol or ethanol rsc.org. This process yields 2,6-dimethylpyridine. Another method for dechlorination involves the use of zinc dust in an acidic medium google.com.

Ring Hydrogenation: More forcing conditions, such as using catalysts like rhodium on alumina (Rh/Al₂O₃) or ruthenium, under higher pressures of hydrogen, can lead to the saturation of the pyridine ring to form 4-chloro-2,6-dimethylpiperidine. If conditions are harsh enough, both ring hydrogenation and hydrodechlorination can occur concurrently. Transfer hydrogenation, using a hydrogen donor like formic acid in the presence of a rhodium or iridium catalyst, is also an effective method for reducing the pyridine ring osti.govbirmingham.ac.uk.

Table 3: Selected Redox Reactions of this compound

| Reaction Type | Catalyst/Reagent | Primary Product |

|---|---|---|

| Hydrodechlorination | Pd/C, H₂ | 2,6-Dimethylpyridine |

| Dechlorination | Zn, Acetic Acid | 2,6-Dimethylpyridine google.com |

| Ring Hydrogenation | Rh/C, High P H₂ | 4-Chloro-2,6-dimethylpiperidine |

Oxidation Reactions (e.g., N-oxidation, Side-chain oxidation)

N-Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide. This transformation is typically accomplished using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid cdnsciencepub.comorganic-chemistry.orgresearchgate.net. The resulting this compound N-oxide exhibits altered reactivity; for instance, the N-oxide functional group can facilitate nucleophilic substitution at the 4-position acs.orgacs.orgnih.gov.

Side-Chain Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions. Reagents such as potassium permanganate (KMnO₄) or hexavalent chromium in an acidic medium have been used to convert 2,6-dimethylpyridine to pyridine-2,6-dicarboxylic acid google.com. Catalytic liquid-phase oxidation using a metal porphyrin catalyst and an oxygen-containing gas also achieves this transformation google.com. It is also possible to achieve selective mono-oxidation of one methyl group to a carboxylic acid through bioconversion using specific microorganisms nih.gov. The 4-chloro substituent is generally stable under these oxidative conditions.

Formation of Coordination Complexes

This compound can act as a ligand in coordination chemistry, binding to metal centers through the lone pair of electrons on the nitrogen atom. As a derivative of 2,6-lutidine, it functions as a monodentate, sterically hindered ligand chemicalbook.com.

The presence of the two methyl groups flanking the nitrogen atom creates significant steric bulk, which influences the coordination number and geometry of the resulting metal complexes. This steric hindrance can prevent the coordination of multiple ligands or favor the formation of complexes with lower coordination numbers. For instance, the crystal structure of a related platinum(II) complex with 2,6-lutidine shows the lutidine ring oriented perpendicular to the square plane of the metal center to minimize steric clashes cdnsciencepub.com.

From an electronic standpoint, the chlorine atom at the 4-position is electron-withdrawing, which reduces the electron density on the pyridine ring and decreases the basicity (and thus the donor strength) of the nitrogen atom compared to unsubstituted 2,6-lutidine. This modulation of electronic properties can affect the stability and reactivity of the resulting coordination complexes. Lutidine derivatives have been used to form stable complexes with a variety of transition metals, including rhodium, iridium, and manganese acs.orgnih.gov.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzaldehyde |

| 4-Chloro-2,6-distyrylpyridine |

| N-Bromosuccinimide (NBS) |

| Benzoyl Peroxide |

| 2-(Bromomethyl)-4-chloro-6-methylpyridine |

| Triphenylphosphine |

| ((4-Chloro-6-methylpyridin-2-yl)methyl)triphenylphosphonium bromide |

| n-Butyllithium |

| Triphenylphosphine oxide |

| 2,6-Dimethylpyridine |

| Ammonium formate |

| Zinc |

| Acetic Acid |

| 4-Chloro-2,6-dimethylpiperidine |

| Formic Acid |

| Triethylamine |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| Hydrogen peroxide |

| This compound N-oxide |

| Potassium permanganate |

| Pyridine-2,6-dicarboxylic acid |

| Lithium diisopropylamide (LDA) |

| Tetrahydrofuran (THF) |

| Platinum(II) |

| Rhodium |

| Iridium |

Advanced Characterization and Spectroscopic Analysis of 4 Chloro 2,6 Dimethylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-Chloro-2,6-dimethylpyridine, various NMR techniques are employed to analyze its unique molecular structure, monitor reaction progress, and assess purity.

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment and connectivity. Due to the symmetrical nature of this compound (also known as 4-chloro-2,6-lutidine), its ¹H NMR spectrum is characteristically simple.

The molecule possesses two equivalent methyl groups at the C2 and C6 positions and two equivalent aromatic protons at the C3 and C5 positions. This symmetry results in two distinct signals in the ¹H NMR spectrum:

A singlet corresponding to the six protons of the two methyl groups (2 x CH₃). The chemical shift of these protons is influenced by the aromatic ring and is typically observed in the upfield region.

A singlet corresponding to the two equivalent protons on the pyridine (B92270) ring (H3 and H5). The electron-withdrawing effect of the nitrogen atom and the chlorine atom deshields these protons, causing their signal to appear in the downfield aromatic region.

The predicted ¹H NMR spectral data for this compound are summarized in the table below.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| 2 x CH₃ | ~2.4 - 2.6 | Singlet | 6H |

| H3, H5 | ~7.0 - 7.2 | Singlet | 2H |

Predicted data is based on the analysis of similar substituted pyridine structures.

Carbon-13 NMR (¹³C NMR) is used to determine the structure of the carbon framework of a molecule. In this compound, the molecular symmetry simplifies the spectrum. Four distinct signals are expected, corresponding to the four unique carbon environments:

C2 and C6: The two equivalent carbons attached to the methyl groups. These are quaternary carbons and are significantly deshielded by the adjacent nitrogen atom.

C3 and C5: The two equivalent carbons bonded to hydrogen atoms.

C4: The carbon atom directly bonded to the chlorine atom. The electronegative chlorine atom causes a significant downfield shift for this carbon.

Methyl Carbons (CH₃): The two equivalent carbons of the methyl groups, which appear in the upfield aliphatic region of the spectrum.

The predicted ¹³C NMR chemical shifts are presented in the following table.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| 2 x CH₃ | ~20 - 25 |

| C3, C5 | ~120 - 125 |

| C4 | ~145 - 150 |

| C2, C6 | ~155 - 160 |

Predicted data is based on the analysis of similar substituted pyridine structures.

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration or purity of a substance without the need for identical reference standards for the analyte itself. The technique relies on the principle that the integrated signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

For this compound, qNMR can be effectively used to:

Assess Purity: By adding a known amount of a high-purity internal standard to a sample of this compound, the absolute purity of the analyte can be calculated. The internal standard must have a simple spectrum with at least one resonance that is well-resolved from the analyte's signals.

Monitor Reaction Progress: In syntheses involving this compound, qNMR can be used to track the consumption of reactants and the formation of products over time, allowing for the determination of reaction kinetics and optimization of conditions.

The key requirements for accurate qNMR analysis include ensuring complete relaxation of all relevant nuclei (often requiring a long relaxation delay) and obtaining a high signal-to-noise ratio.

While 1D NMR is often sufficient for the structural confirmation of a simple molecule like this compound, advanced techniques can provide further verification and information about its properties in different states.

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can confirm connectivity. For a derivative of this compound with a more complex substitution pattern, a COSY spectrum would show correlations between coupled protons, while an HSQC spectrum would correlate each proton signal with the carbon signal of the carbon it is directly attached to. This would provide unambiguous assignment of all ¹H and ¹³C signals.

Solid-State NMR (ssNMR): This technique provides information about the structure, packing, and dynamics of molecules in the solid state. For this compound, ssNMR could be used to study polymorphism (the existence of different crystal forms), which can impact physical properties like melting point and solubility. It can also reveal information about intermolecular interactions within the crystal lattice.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound, HRMS is crucial for confirming its identity and purity. The presence of chlorine is readily identified by the characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two major molecular ion peaks separated by two mass units (M⁺ and M+2).

The precise mass measurement allows for the calculation of the elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN | nih.gov |

| Monoisotopic Mass | 141.03453 Da | nih.gov |

| Theoretical [M+H]⁺ | 142.04181 m/z |

This exact mass data is a definitive characteristic of this compound and is essential for its unambiguous identification in research and quality control settings. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for the separation, identification, and quantification of components within a mixture. In the context of this compound, GC-MS analysis provides crucial information on its purity, helps in identifying by-products from synthesis, and can be used to study its fragmentation patterns under electron ionization.

The mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions. Due to the presence of the chlorine atom, the molecular ion peak appears as a doublet, with the two peaks corresponding to the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in their natural abundance ratio (approximately 3:1). The nominal molecular weight of this compound is approximately 141.6 g/mol .

The fragmentation of chloropyridines in mass spectrometry often involves characteristic losses. A common fragmentation pathway for related compounds is the loss of a chlorine radical (Cl•) or a molecule of hydrogen chloride (HCl) jcsp.org.pk. For this compound, the primary fragmentation ions observed are typically at mass-to-charge ratios (m/z) of 141 and 143, corresponding to the [M]⁺• and [M+2]⁺• molecular ions, respectively. Another significant peak is often observed at m/z 106, which corresponds to the loss of the chlorine atom ([M-Cl]⁺). This fragment represents the stable 2,6-dimethylpyridine (B142122) cation.

Further fragmentation can occur through the loss of a methyl radical (-CH₃) from the molecular ion or subsequent fragments, leading to additional peaks in the spectrum. The analysis of these fragmentation patterns is essential for the structural confirmation of the compound in complex mixtures.

Table 1: Key Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Relative Intensity |

|---|---|---|

| 143 | [C₇H₈³⁷ClN]⁺• (Molecular Ion, ³⁷Cl isotope) | Moderate |

| 141 | [C₇H₈³⁵ClN]⁺• (Molecular Ion, ³⁵Cl isotope) | High |

Note: Relative intensities are generalized and can vary based on the specific instrument and analytical conditions.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. These methods provide a molecular fingerprint, allowing for the identification of functional groups and elucidation of molecular structure.

The vibrational spectrum of this compound is dominated by modes associated with the pyridine ring, the methyl groups, and the carbon-chlorine bond.

Pyridine Ring Vibrations: The pyridine ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the ring produce a series of sharp bands in the 1400-1600 cm⁻¹ region. For instance, in a derivative, (Z)-N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-2,6-dimethylpyridin-4-amine, strong bands are observed at 1584 cm⁻¹ nih.gov. Ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, are also characteristic and appear in the fingerprint region.

Methyl Group Vibrations: The two methyl groups attached to the pyridine ring have their own characteristic vibrations. The asymmetric and symmetric C-H stretching vibrations of the methyl groups are found in the 2900-3000 cm⁻¹ range. The asymmetric and symmetric C-H bending (scissoring) modes typically appear around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

C-Cl Vibrations: The stretching vibration of the C-Cl bond is a key feature for identifying the chloro-substitution. This mode typically appears as a strong band in the lower frequency region of the infrared spectrum, generally between 600 and 800 cm⁻¹. The exact position can be influenced by the substitution pattern on the aromatic ring.

Table 2: General Regions for Vibrational Modes in this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretching (Aromatic) | 3000 - 3100 | Pyridine Ring |

| C-H Stretching (Methyl) | 2900 - 3000 | -CH₃ |

| C=C, C=N Stretching | 1400 - 1600 | Pyridine Ring |

| C-H Bending (Methyl) | 1375 - 1450 | -CH₃ |

To achieve a more precise assignment of the observed vibrational bands, experimental IR and Raman spectra are often compared with theoretical spectra generated through computational methods, such as Density Functional Theory (DFT). This approach allows for a detailed understanding of the nature of each vibrational mode.

The process typically involves:

Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to its lowest energy state using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

Frequency Calculation: The vibrational frequencies and their corresponding intensities (for both IR and Raman) are calculated for the optimized geometry.

Scaling: The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve the agreement with the experimental data.

Assignment: The scaled theoretical frequencies are then compared with the experimental IR and Raman bands, allowing for a confident assignment of each observed peak to a specific molecular motion (e.g., stretching, bending, or torsional modes).

This combined computational and experimental approach provides a robust framework for the complete vibrational analysis of this compound and its derivatives, ensuring accurate functional group identification and structural characterization.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest review, the structure of its parent compound, 2,6-lutidine (2,6-dimethylpyridine), provides a valuable reference for understanding its solid-state characteristics.

The crystal structure of 2,6-lutidine was determined at 120 K. It crystallizes in the orthorhombic space group Fdd2. In this structure, the molecules are linked into one-dimensional chains through C—H···N interactions researchgate.net.

The introduction of a chlorine atom at the 4-position of the pyridine ring would be expected to influence the crystal packing in several ways:

Molecular Symmetry: The substitution would alter the molecular symmetry, which could lead to a different space group in the crystal lattice.

Intermolecular Interactions: The chlorine atom can participate in halogen bonding (C-Cl···N or C-Cl···Cl interactions), which could compete with or supplement the existing C—H···N hydrogen bonds, potentially leading to a different packing motif.

Unit Cell Parameters: The size and shape of the unit cell would be altered to accommodate the larger chlorine atom and the changes in intermolecular forces.

A full X-ray crystallographic analysis of this compound would be required to definitively determine its solid-state structure, including precise bond lengths, bond angles, and the nature of its intermolecular interactions.

Table 3: Crystallographic Data for the Parent Compound, 2,6-Lutidine

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₉N |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a (Å) | 13.782 |

| b (Å) | 14.805 |

| c (Å) | 6.317 |

| Volume (ų) | 1288.9 |

| Z (Molecules per unit cell) | 8 |

| Temperature (K) | 120 |

Data obtained from the crystallographic study of 2,6-lutidine researchgate.net.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to molecules like substituted pyridines to predict a variety of properties with a favorable balance between accuracy and computational cost.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For chloropyridine derivatives, DFT methods such as B3LYP, CAM-B3LYP, and M062X, often paired with basis sets like cc-pVDZ, are used to calculate key geometrical parameters, including bond lengths, bond angles, and dihedral angles. aip.org

Once the geometry is optimized, various electronic properties can be calculated. A Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density surface, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For substituted pyridines, MEP analyses help predict sites for intermolecular interactions. Furthermore, DFT is used to calculate the dipole moment and the distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital charges), which provide insight into the molecule's polarity and the reactivity of specific atoms.

Table 1: Representative Geometrical Parameters Calculated for Substituted Pyridines using DFT

| Parameter | Description | Typical Application |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C-Cl). | Validating the accuracy of the computational model against experimental X-ray crystallography data. |

| Bond Angles | The angle formed between three connected atoms. | Understanding the steric and electronic effects of substituents on the pyridine (B92270) ring's geometry. |

| Dihedral Angles | The angle between two intersecting planes, used to define molecular conformation. | Assessing the planarity of the molecule and the orientation of substituent groups. |

Note: This table represents the types of parameters calculated in DFT studies on substituted pyridines; specific values for 4-Chloro-2,6-dimethylpyridine require a dedicated computational study.

A significant application of DFT is the prediction of spectroscopic data, which is invaluable for interpreting experimental spectra. By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. These calculated frequencies are often scaled by an empirical factor to better match experimental results. The analysis of the potential energy distribution (PED) allows for the precise assignment of calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsions. chemrxiv.org

Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) properties. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. This process aids in the assignment of complex experimental NMR spectra.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE). This gap is a key indicator of molecular stability and reactivity. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For substituted pyridines, the positions of the chloro and methyl groups influence the energies of the frontier orbitals and the size of the energy gap, thereby modulating the molecule's electronic properties and reactivity. nih.gov

Table 2: Frontier Molecular Orbital (FMO) Descriptors and Their Significance

| Descriptor | Definition | Chemical Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Represents the molecule's ability to donate electrons. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Represents the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD simulation studies focused on this compound are not prominent in the literature, this technique could be applied to understand its dynamic behavior.

An MD simulation would involve defining a force field (a set of parameters describing the potential energy of the system) for the molecule and simulating its interactions with surrounding molecules, such as a solvent or a biological macromolecule. Such simulations could provide insights into:

Solvation: How the molecule orients itself and interacts with solvent molecules like water or organic solvents.

Conformational Dynamics: The flexibility of the molecule and the rotational freedom of its methyl groups.

Binding Interactions: If studying its interaction with a biological target (e.g., an enzyme), MD can reveal the stability of the binding pose, identify key interacting residues, and estimate the binding free energy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biodegradation and Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of compounds and their biological activity or other properties like biodegradability. researchpublish.com

For a series of related compounds, such as substituted pyridines, a QSAR model is developed by calculating a set of molecular descriptors (numerical values that encode structural, physical, or chemical features) and correlating them with experimentally measured activity. These models are often built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. researchpublish.comnih.gov

While no specific QSAR models for the biodegradation of this compound were identified, the principles could be readily applied. Descriptors encoding its size, shape, lipophilicity (logP), and electronic properties would be calculated and used as input for a model trained on a dataset of compounds with known biodegradability data.

In the context of biological activity, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to series of pyridine derivatives to understand their interactions with therapeutic targets like kinases. nih.govnih.gov These models provide 3D contour maps that visualize regions where steric bulk, positive or negative charge, or hydrophobic character is favorable or unfavorable for activity, thereby guiding the design of new, more potent compounds. nih.govmdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This profile helps to determine the feasibility of a proposed mechanism and identify the rate-determining step.

For this compound, computational modeling could be used to investigate various reactions, such as:

Nucleophilic Aromatic Substitution (SNAr): Modeling the substitution of the chlorine atom by various nucleophiles. DFT calculations can map the stepwise addition-elimination process, characterizing the Meisenheimer complex intermediate.

C-H Functionalization: Investigating the mechanism of reactions that activate the C-H bonds of the methyl groups or the aromatic ring. For instance, DFT calculations have been used to shed light on the catalytic cycle for the C-H alkylation of substituted pyridines. sciengine.com

These theoretical studies provide a deeper understanding of reaction barriers and selectivity, complementing experimental observations and aiding in the optimization of reaction conditions. nih.govmountainscholar.org

Applications of 4 Chloro 2,6 Dimethylpyridine in Advanced Chemical Research

Medicinal Chemistry and Pharmaceutical Applications

The pyridine (B92270) scaffold is a ubiquitous feature in many biologically active compounds and pharmaceuticals. 4-Chloro-2,6-dimethylpyridine, as a functionalized pyridine, plays a crucial role as a precursor and intermediate in the development of new therapeutic agents.